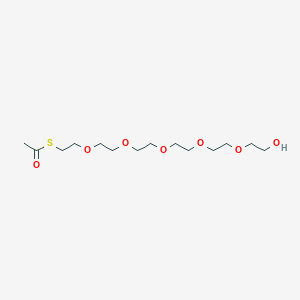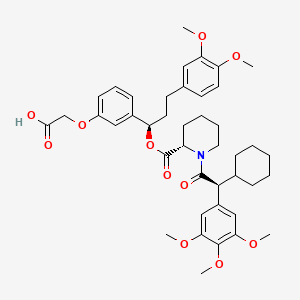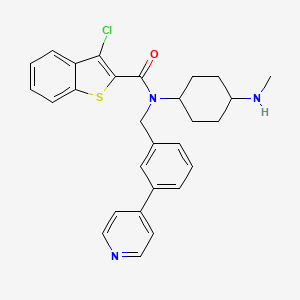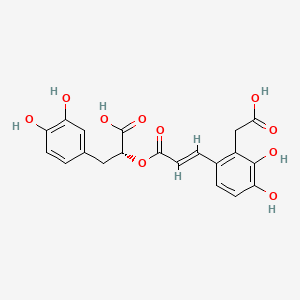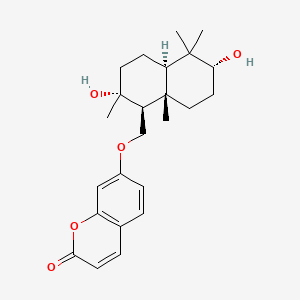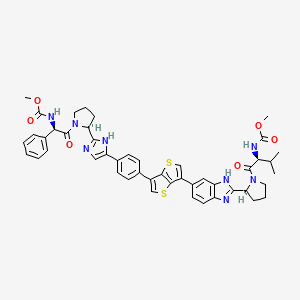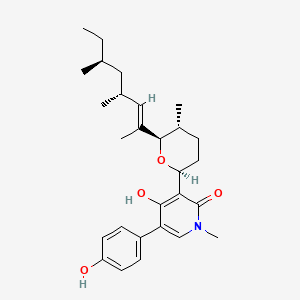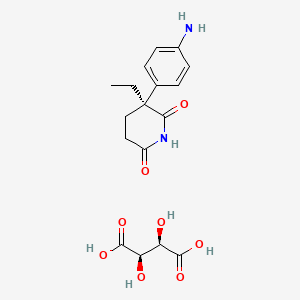![molecular formula C18H32Cl2MnN5 B610735 Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride CAS No. 179464-49-4](/img/structure/B610735.png)
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride
Overview
Description
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride is a complex inorganic compound with the molecular formula C18H32Cl2MnN5. This compound features a manganese ion coordinated with a unique pentazatricyclic ligand and two chloride ions. It is of interest in various fields due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride typically involves the following steps:
Ligand Synthesis: The pentazatricyclic ligand is synthesized through a multi-step organic synthesis process
Complex Formation: The synthesized ligand is then reacted with manganese(II) chloride in a suitable solvent, such as ethanol or water, under controlled temperature and pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The manganese center in the compound can undergo oxidation reactions, typically forming higher oxidation states of manganese.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: The chloride ions can be substituted with other anions or ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Reduced manganese complexes with lower oxidation states.
Substitution: New complexes with different anions or ligands replacing the chloride ions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology
In biological research, the compound is studied for its potential as a metallopharmaceutical. The manganese center can interact with biological molecules, potentially leading to applications in imaging or as therapeutic agents.
Medicine
The compound’s ability to interact with biological systems makes it a candidate for drug development, particularly in targeting specific enzymes or pathways in diseases.
Industry
In industrial applications, the compound can be used in materials science for the development of new materials with specific magnetic or electronic properties.
Mechanism of Action
The mechanism by which Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride exerts its effects involves the coordination of the manganese ion with the pentazatricyclic ligand. This coordination alters the electronic properties of the manganese ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Manganese(II) chloride: A simpler manganese compound without the complex ligand structure.
Manganese(III) acetate: Another manganese compound used in oxidation reactions.
Manganese(II) sulfate: Commonly used in agriculture and industry.
Uniqueness
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride is unique due to its pentazatricyclic ligand, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions in catalytic and biological applications that simpler manganese compounds cannot achieve.
This detailed overview provides a comprehensive understanding of Manganese(2+);2,5,12,15,18-pentazatricyclo[174006,11]tricosane;dichloride, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5.2ClH.Mn/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17;;;/h15-23H,1-14H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPIQMQRICEKPU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCNCCNC3CCCCC3NCCN2.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl2MnN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939227 | |
| Record name | Manganese(2+) chloride--docosahydro-1H-dibenzo[b,h][1,4,7,10,13]pentaazacyclopentadecine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179464-49-4 | |
| Record name | Manganese(2+) chloride--docosahydro-1H-dibenzo[b,h][1,4,7,10,13]pentaazacyclopentadecine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



